molecular formula C16H13FN4O2S B5794738 2-fluorobenzyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate

2-fluorobenzyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate

Cat. No. B5794738
M. Wt: 344.4 g/mol
InChI Key: WGEVMUZARFXHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluorobenzyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the tetrazole family, which is known for its diverse biological and pharmacological activities.

Mechanism of Action

The exact mechanism of action of 2-fluorobenzyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate is not yet fully understood. However, it has been suggested that its biological activities may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that play a role in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 2-fluorobenzyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate can reduce inflammation, pain, and fever in animal models. Additionally, it has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-fluorobenzyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate in lab experiments is its potential to exhibit diverse biological and pharmacological activities. Additionally, its synthesis method is relatively simple and can be performed using commercially available reagents. However, one limitation is that its exact mechanism of action is not yet fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 2-fluorobenzyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory and pain-related disorders. Additionally, further studies are needed to fully understand its anticancer activity and its potential for the development of new cancer therapies. Furthermore, its potential as a tool for studying COX enzymes and their role in inflammation and pain should be explored.

Synthesis Methods

The synthesis of 2-fluorobenzyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate can be achieved through a multi-step process. The first step involves the synthesis of 2-fluorobenzyl bromide, which is then reacted with sodium azide to form 2-fluorobenzyl azide. The second step involves the synthesis of 5-(methylthio)-1H-tetrazole, which is then reacted with 2-fluorobenzyl azide in the presence of copper (I) iodide to form 2-fluorobenzyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate.

Scientific Research Applications

2-fluorobenzyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. Additionally, it has been reported to have potential anticancer activity, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

(2-fluorophenyl)methyl 4-(5-methylsulfanyltetrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c1-24-16-18-19-20-21(16)13-8-6-11(7-9-13)15(22)23-10-12-4-2-3-5-14(12)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEVMUZARFXHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=NN1C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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